(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzoyl group, a sulfonyl group, and a thiazole ring. These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in a variety of applications, such as in the development of pharmaceuticals or materials .
Synthesis Analysis
The synthesis of this compound would likely involve several steps, starting with the preparation of the azepan-1-ylsulfonyl group and the benzoyl group. These groups could then be combined with the thiazole ring through a series of reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups. The benzoyl group and the sulfonyl group are both electron-withdrawing, which could have interesting effects on the electronic structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the benzoyl group could undergo reactions with nucleophiles, while the sulfonyl group could potentially be involved in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make the compound more polar, while the benzoyl group could increase its reactivity .Scientific Research Applications
Molecular Design and Synthesis
A significant aspect of the scientific applications for compounds structurally related to (Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves their design, synthesis, and evaluation as inhibitors or receptors for various biological targets. For instance, derivatives of thiazolidin-4-one, like the related methyl[4-oxo-2-(aroylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates, have been explored for their potential as selective aldose reductase inhibitors, showing promise for treating diabetic complications through molecular docking and dynamics simulations (Sher Ali et al., 2012).
Development of Novel Drug Candidates
The exploration of novel drug candidates is another crucial application. Thiazole and benzothiazole derivatives, for example, have been synthesized and evaluated for their antimicrobial activities, demonstrating efficacy against strains causing infections in humans. This suggests their potential use in developing new antimicrobials (N. Mishra et al., 2019).
Photodynamic Therapy and Imaging
Compounds with benzothiazole or related scaffolds have been investigated for their roles in photodynamic therapy and imaging. Their ability to serve as fluorescent sensors for metal ions like Al3+ and Zn2+ showcases their utility in creating more efficient imaging agents for medical diagnostics, highlighting the versatility of these compounds in bioimaging applications (G. Suman et al., 2019).
Material Science and Textile Industry
In material science and the textile industry, thiazole azodyes containing sulfonamide groups have been designed to impart UV protection and antimicrobial properties to cotton fabrics. This illustrates the compound's applicability beyond biomedical fields, extending its usefulness to functional fabric finishes with enhanced durability and protective features (H. Mohamed et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O5S2/c1-32-21(28)15-27-19-11-8-17(24)14-20(19)33-23(27)25-22(29)16-6-9-18(10-7-16)34(30,31)26-12-4-2-3-5-13-26/h6-11,14H,2-5,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVOZHIOGIHSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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